![molecular formula C6H5ClN4S B2979762 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine CAS No. 1642595-02-5](/img/structure/B2979762.png)

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

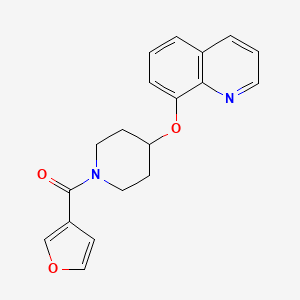

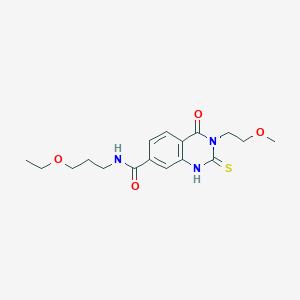

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis process. As mentioned earlier, the compound is synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine through a series of reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has delved into the synthesis of a wide range of heterocyclic compounds, including thiazolo[5,4-d]pyrimidines. One study discusses the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leading to the formation of various heterocycles, such as thiazole derivatives (I. Shibuya, 1984). Another explores the synthesis of substituted pyrimidinthiols and thiazolo[5,4-D]pyrimidines from 5-acetylamino-2-aminopyrimidine-4,6-diol, highlighting the versatility of thiazolo[5,4-d]pyrimidines in generating novel pyrimidine derivatives (Harnden & D. Hurst, 1990).

Potential Biological Activities

Several studies focus on the potential biological activities of thiazolo[5,4-d]pyrimidine derivatives. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has been reported, showcasing the relevance of these compounds in medicinal chemistry (J. Medwid et al., 1990). Another study describes the design and synthesis of novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities, indicating the therapeutic potential of such derivatives (Shiben Wang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in antimicrobial, antiviral, and antitumor activities .

Result of Action

Similar compounds have been found to possess anti-inflammatory and analgesic activities .

Future Directions

The future directions for research on 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine could involve exploring its potential pharmacological applications, given the known activities of thiazolopyrimidine derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties.

properties

IUPAC Name |

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLBLOXWVHIFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)

![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)

![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)

![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)

![N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide](/img/structure/B2979701.png)

![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)